Lithium 3,5-diiodosalicylate
Overview
Description
Lithium 3,5-diiodosalicylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various lithium derivatives and their structures, which can provide insight into the general behavior of lithium compounds in organic chemistry. For instance, the synthesis of lithium derivatives is often achieved through metal-halogen exchange reactions, as seen in the synthesis of unsolvated lithium aryls . This method could potentially be applied to the synthesis of lithium 3,5-diiodosalicylate.
Synthesis Analysis
The synthesis of lithium derivatives, such as the unsolvated lithium aryls, involves metal-halogen exchange reactions . This process typically requires the reaction of an organolithium reagent with an appropriate aryl halide. Although the synthesis of lithium 3,5-diiodosalicylate is not explicitly described, it is plausible that a similar approach could be used, starting with 3,5-diiodosalicylic acid or its derivatives and reacting them with a lithium reagent.
Molecular Structure Analysis
The molecular structure of lithium derivatives can vary significantly depending on the substituents and the solvent environment. For example, the structure of a lithium 2,3,3-trimethylindolenide derivative in the solid state was found to be a disolvated dimer with a η-azaallyl-type structure . The structure of lithium compounds can be characterized using techniques such as X-ray crystallography and NMR spectroscopy, which provide detailed information about the bonding and geometry of the species involved .
Chemical Reactions Analysis
Lithium derivatives can participate in various chemical reactions, often acting as reagents in organic synthesis. The reactivity of these compounds can be influenced by their structure and the solvent used. For instance, the lithium derivative in paper shows different degrees of aggregation and reactivity in various solvents, which can lead to different outcomes in reactions such as methylation. Although the specific chemical reactions of lithium 3,5-diiodosalicylate are not discussed, it can be inferred that its reactivity would also be influenced by similar factors.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium derivatives are closely related to their molecular structures. The papers provided do not directly discuss the properties of lithium 3,5-diiodosalicylate, but they do provide information on the properties of related lithium compounds. For example, the solvation and aggregation states of lithium salts can be determined by vapor pressure barometry and are reflected in their NMR spectra and quadrupole splitting constants . These properties are essential for understanding the behavior of lithium compounds in different environments and can be used to predict the properties of lithium 3,5-diiodosalicylate.
Scientific Research Applications
Selective Release of Inner Core Proteins from Intestinal Microvillus Membrane by Lithium Diiodosalicylate
Lithium diiodosalicylate (LIS) has been used to selectively solubilize proteins from purified intestinal brush border membrane vesicles. This method is efficient for separating cytoskeletal proteins from intrinsic membrane glycoproteins, useful for purifying microvilli proteins and studying membrane-protein interactions (Riendeau, Lemaire, Maestracci, & Lessard, 1986).
Isolation of Major Glycoprotein from Rat Brain Myelin
Lithium 3,5-di-iodosalicylate effectively solubilizes the major myelin-associated glycoprotein from rat brain myelin, along with most other proteins and glycoproteins. This method allows for the selective partitioning of the major glycoprotein into the aqueous phase (Quarles & Pasnak, 1977).
Protein Organization in Newcastle Disease Virus as Revealed by Perturbant Treatment
Lithium diiodosalicylate has been used to study protein organization in Newcastle disease virus. This compound differentially elutes internally disposed proteins, revealing insights into the extrinsic nature of these proteins and their association with the lipid hydrophobic core (Li, Miyakawa, & Fox, 1980).
Isolation of Glycoproteins from Cell Membranes
Lithium diiodosalicylate has facilitated the extraction of a glycoprotein from human red cell membranes. This method yields a preparation containing various significant blood group antigens and receptors, underscoring its utility in membrane protein research (Marchesi & Andrews, 1971).
Safety And Hazards
Lithium 3,5-diiodosalicylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .
properties
IUPAC Name |
lithium;2-hydroxy-3,5-diiodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3.Li/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRJWWTLIAOTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133-91-5 (Parent) | |
Record name | Lithium 3,5-diiodosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060956 | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3,5-diiodosalicylate | |
CAS RN |
653-14-5 | |
Record name | Lithium 3,5-diiodosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium 3,5-diiodosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.